molecular formula C13H10 B13418622 Naphthalene, 1-(1,2-propadienyl)- CAS No. 57188-70-2

Naphthalene, 1-(1,2-propadienyl)-

Cat. No.: B13418622
CAS No.: 57188-70-2
M. Wt: 166.22 g/mol
InChI Key: UIJSOWJOQLJWBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalene, 1-(1,2-propadienyl)- can be achieved through several methods. One common approach involves the alkylation of naphthalene with propargyl bromide in the presence of a strong base such as sodium hydride. The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. Another method involves the palladium-catalyzed coupling of naphthalene with propargyl alcohol, followed by dehydration to form the propadienyl group.

Industrial Production Methods

Industrial production of Naphthalene, 1-(1,2-propadienyl)- is less common, but it can be scaled up using similar synthetic routes as described above. The key to industrial production lies in optimizing reaction conditions to achieve high yields and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Naphthalene, 1-(1,2-propadienyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form naphthoquinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form dihydronaphthalenes.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration and sulfonation, can occur at the naphthalene ring. For example, nitration with nitric acid and sulfuric acid yields nitronaphthalenes.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nitric acid and sulfuric acid for nitration, sulfuric acid for sulfonation.

Major Products Formed

    Oxidation: Naphthoquinones.

    Reduction: Dihydronaphthalenes.

    Substitution: Nitronaphthalenes, sulfonaphthalenes.

Scientific Research Applications

Naphthalene, 1-(1,2-propadienyl)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Naphthalene, 1-(1,2-propadienyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including modulation of enzyme activity and alteration of cellular signaling pathways.

Comparison with Similar Compounds

Naphthalene, 1-(1,2-propadienyl)- can be compared with other similar compounds such as:

    Naphthalene, 1-(2-propenyl)-: Similar structure but with a propenyl group instead of a propadienyl group.

    Naphthalene, 1-allyl-: Contains an allyl group at the first position.

    Naphthalene, 1-(2-propynyl)-: Features a propynyl group at the first position.

Properties

CAS No.

57188-70-2

Molecular Formula

C13H10

Molecular Weight

166.22 g/mol

InChI

InChI=1S/C13H10/c1-2-6-11-8-5-9-12-7-3-4-10-13(11)12/h3-10H,1H2

InChI Key

UIJSOWJOQLJWBE-UHFFFAOYSA-N

Canonical SMILES

C=C=CC1=CC=CC2=CC=CC=C21

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.